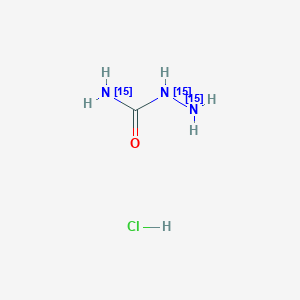
Semicarbazide hydrochloride-15N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Semicarbazide hydrochloride-15N3 is a labeled derivative of semicarbazide hydrochloride, where the nitrogen atoms are isotopically labeled with nitrogen-15. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which allows for detailed studies in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of semicarbazide hydrochloride-15N3 involves the reaction of urea labeled with nitrogen-15 with hydrazine, followed by the addition of hydrochloric acid. The process can be summarized as follows :
Mixing urea labeled with nitrogen-15, sodium hypochlorite, and sodium hydroxide: This mixture is catalyzed and filtered to collect the liquid supernatant.
Distillation under reduced pressure: The supernatant is distilled to obtain a solution of 15N2-N2H4.H2O.
Reaction with urea labeled with nitrogen-15: The obtained solution is mixed with urea labeled with nitrogen-15, followed by concentration and dehydration.
pH regulation and recrystallization: The pH is adjusted, and the solution is concentrated again to remove ionized water, followed by recrystallization to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale, ensuring high purity and yield. The process involves careful control of reaction conditions and purification steps to achieve the desired isotopic labeling and product quality.
Chemical Reactions Analysis
Types of Reactions
Semicarbazide hydrochloride-15N3 undergoes various chemical reactions, including:
Condensation reactions: Reacts with aldehydes and ketones to form semicarbazones.
Oxidation and reduction reactions: Can participate in redox reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Condensation reactions: Typically involve aldehydes or ketones in the presence of an acid catalyst.
Oxidation reactions: May involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions: Can involve reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Semicarbazones: Formed from the reaction with aldehydes and ketones, useful in various analytical applications.
Oxidized or reduced derivatives: Depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Semicarbazide hydrochloride-15N3 has a wide range of applications in scientific research, including:
Biology: Utilized in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects and as a marker in metabolic studies.
Mechanism of Action
The mechanism of action of semicarbazide hydrochloride-15N3 involves its interaction with carbonyl groups in aldehydes and ketones, forming stable semicarbazones. This reaction is useful in analytical chemistry for the identification and quantification of carbonyl-containing compounds . Additionally, its isotopic labeling allows for detailed studies of metabolic pathways and enzyme interactions.
Comparison with Similar Compounds
Similar Compounds
Semicarbazide: The non-labeled version of semicarbazide hydrochloride.
Thiosemicarbazide: A sulfur-containing analog with similar reactivity but different properties.
Carbazide: Structurally related with the general formula (R2NNH)2C(O).
Uniqueness
Semicarbazide hydrochloride-15N3 is unique due to its isotopic labeling with nitrogen-15, which allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This labeling provides insights into reaction mechanisms, metabolic pathways, and enzyme interactions that are not possible with non-labeled compounds .
Properties
Molecular Formula |
CH6ClN3O |
|---|---|
Molecular Weight |
114.51 g/mol |
IUPAC Name |
(15N)azanylurea;hydrochloride |
InChI |
InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H/i2+1,3+1,4+1; |
InChI Key |
XHQYBDSXTDXSHY-ZNYUTZBJSA-N |
Isomeric SMILES |
C(=O)([15NH2])[15NH][15NH2].Cl |
Canonical SMILES |
C(=O)(N)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















